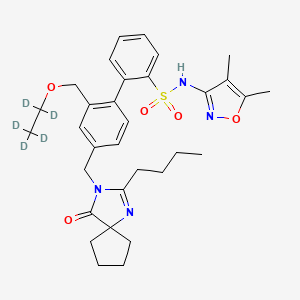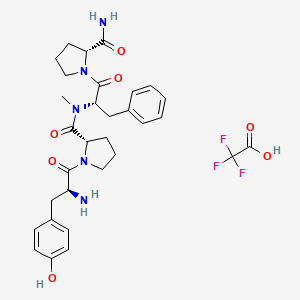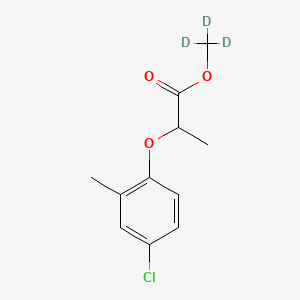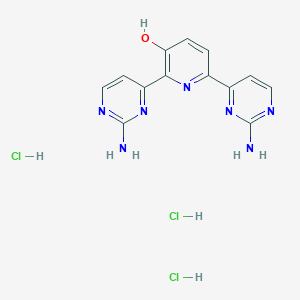
Avotaciclib trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Avotaciclib trihydrochloride involves the reaction of 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol with hydrochloric acid to form the trihydrochloride salt. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), with the reaction mixture being heated to 60°C to ensure complete dissolution and reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Avotaciclib trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
Applications De Recherche Scientifique
Avotaciclib trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cyclin dependent kinase inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating locally advanced or metastatic pancreatic cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mécanisme D'action
Avotaciclib trihydrochloride exerts its effects by inhibiting cyclin dependent kinase 1 (CDK1). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK1 and associated pathways involved in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palbociclib: Another CDK inhibitor used in cancer research.
Ribociclib: Similar to Avotaciclib trihydrochloride, used for treating certain types of cancer.
Abemaciclib: Another CDK inhibitor with similar applications
Uniqueness
This compound is unique due to its high potency and oral bioavailability, making it particularly valuable for research in pancreatic cancer. Its specific inhibition of CDK1 sets it apart from other CDK inhibitors that may target multiple cyclin dependent kinases .
Propriétés
Numéro CAS |
1983984-01-5 |
|---|---|
Formule moléculaire |
C13H14Cl3N7O |
Poids moléculaire |
390.7 g/mol |
Nom IUPAC |
2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;trihydrochloride |
InChI |
InChI=1S/C13H11N7O.3ClH/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;;;/h1-6,21H,(H2,14,16,19)(H2,15,17,20);3*1H |
Clé InChI |
YUNYDIDVURXULR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



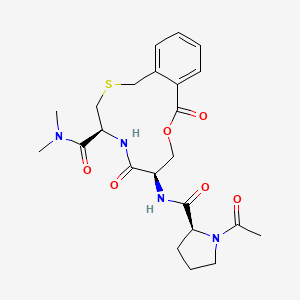




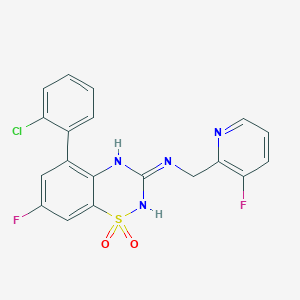

![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)

![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
